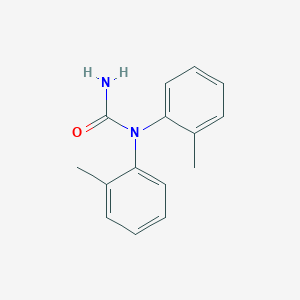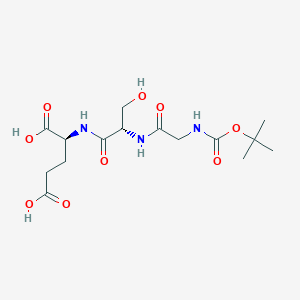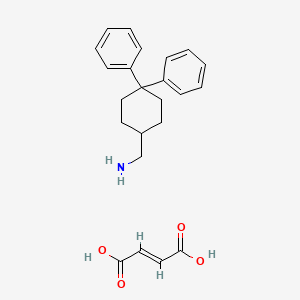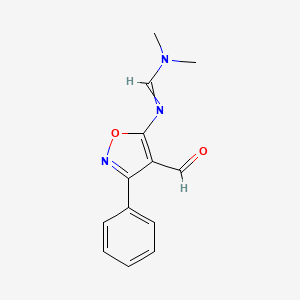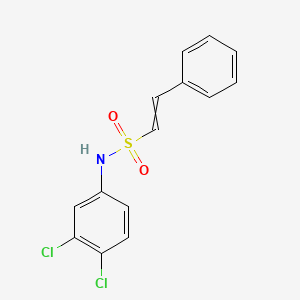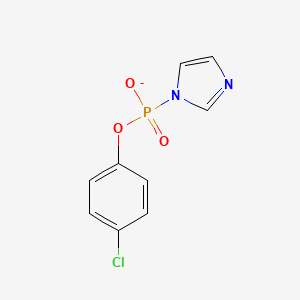
4-Chlorophenyl 1H-imidazol-1-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 1H-imidazol-1-ylphosphonate is a chemical compound that features a 4-chlorophenyl group attached to an imidazole ring through a phosphonate linkage. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties. Imidazole derivatives are widely studied due to their applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1H-imidazol-1-ylphosphonate typically involves the reaction of 4-chlorophenylphosphonic dichloride with imidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 4-Chlorophenylphosphonic Dichloride: This intermediate is synthesized by reacting 4-chlorophenol with phosphorus trichloride.
Reaction with Imidazole: The 4-chlorophenylphosphonic dichloride is then reacted with imidazole in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl 1H-imidazol-1-ylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonate group.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole derivatives.
Hydrolysis Products: Phosphonic acid derivatives and imidazole.
Applications De Recherche Scientifique
4-Chlorophenyl 1H-imidazol-1-ylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 1H-imidazol-1-ylphosphonate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with biological processes that involve phosphorylation. This dual functionality makes it a versatile compound in biochemical research .
Comparaison Avec Des Composés Similaires
4-Chlorophenyl 1H-imidazol-1-ylphosphonate can be compared with other imidazole derivatives:
4-(4-Chlorophenyl)Imidazole: Similar structure but lacks the phosphonate group, leading to different chemical properties and reactivity.
(4-chlorophenyl)(1H-imidazol-2-yl)methanone: Contains a carbonyl group instead of a phosphonate group, resulting in different biological activities.
1-[(2-(4-chlorophenyl) thiazol-4-yl)methyl]-1H-imidazole: Contains a thiazole ring, which imparts different pharmacological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
64108-80-1 |
|---|---|
Formule moléculaire |
C9H7ClN2O3P- |
Poids moléculaire |
257.59 g/mol |
Nom IUPAC |
(4-chlorophenoxy)-imidazol-1-ylphosphinate |
InChI |
InChI=1S/C9H8ClN2O3P/c10-8-1-3-9(4-2-8)15-16(13,14)12-6-5-11-7-12/h1-7H,(H,13,14)/p-1 |
Clé InChI |
ZJOHFDXXOOGMNQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1OP(=O)(N2C=CN=C2)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


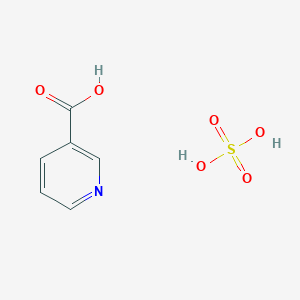
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)

